

# Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperazin-2-one

Cat. No.: B1505875

[Get Quote](#)

## Introduction

This document provides a technical summary of the known chemical properties of **1-(4-Bromophenyl)piperazin-2-one**. It is critical to distinguish this compound from the more extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The defining structural feature of the subject compound is the presence of a carbonyl group at the 2-position of the piperazine ring, which significantly alters its chemical and electronic properties. Publicly available data on **1-(4-Bromophenyl)piperazin-2-one** is limited, and this guide serves to consolidate the existing information and provide context based on the broader class of N-aryl piperazinones.

## Chemical Identity

The fundamental identification parameters for **1-(4-Bromophenyl)piperazin-2-one** and its hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited in chemical databases.

Identifier	Data	Source
Chemical Name	1-(4-bromophenyl)piperazin-2-one	N/A
Synonyms	2-Piperazinone, 1-(4-bromophenyl)-	<a href="#">[1]</a>
CAS Number	1187931-21-0 (for hydrochloride salt)	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Formula (HCl Salt)	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O·HCl	<a href="#">[1]</a>
SMILES	C1CN(C(=O)CN1)C2=CC=C(C=C2)Br	N/A
InChI	InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2	N/A
InChIKey	WORBLAPBQYNWAU-UHFFFAOYSA-N	N/A

## Physicochemical and Spectral Properties

Detailed experimental physicochemical data for **1-(4-Bromophenyl)piperazin-2-one** is not widely available in the scientific literature. The following table summarizes the calculated and predicted properties.

Property	Value	Notes
Molecular Weight	255.11 g/mol	Calculated for C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O
Molecular Weight (HCl Salt)	291.57 g/mol	Calculated for C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O·HCl[1]
Monoisotopic Mass	254.00548 Da	N/A
Appearance	Not reported	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Not reported	N/A

## Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase. The following are predicted values for various adducts of the parent compound.

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	255.01276	147.5
[M+Na] <sup>+</sup>	276.99470	157.4
[M-H] <sup>-</sup>	252.99820	152.4
[M+NH <sub>4</sub> ] <sup>+</sup>	272.03930	164.8
[M+K] <sup>+</sup>	292.96864	145.4

## Synthesis and Reactivity

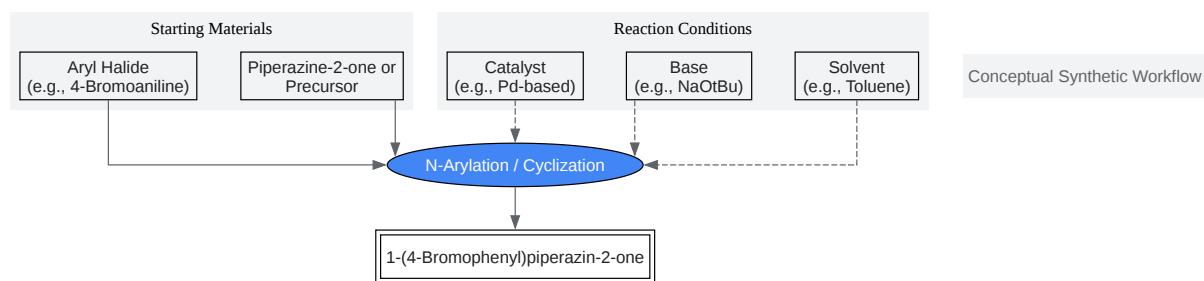
Specific, validated synthesis protocols for **1-(4-Bromophenyl)piperazin-2-one** are not detailed in the reviewed literature. However, general synthetic strategies for N-arylpiperazin-2-ones offer valuable insight into potential manufacturing pathways.

## General Synthetic Approaches

The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone ring through cyclization reactions. A common approach is the reaction of an N-arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be challenging due to the presence of the amide nitrogen.

A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides, which allows for the creation of three new bonds in a single step.<sup>[2]</sup> This methodology introduces two points of diversity, making it a valuable tool for creating libraries of biologically relevant piperazinones.<sup>[2]</sup>

The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can be conceptually adapted for piperazin-2-one synthesis.



[Click to download full resolution via product page](#)

Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.

## Reactivity Profile

The reactivity of **1-(4-Bromophenyl)piperazin-2-one** is dictated by its principal functional groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and the bromophenyl group.

- N-Arylation: The secondary amine (NH) is a nucleophilic site and can undergo further substitution reactions, such as alkylation or acylation.
- Amide Chemistry: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent positions.
- Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This makes the compound a useful intermediate for creating more complex molecules.

## Potential Applications and Biological Activity

While no specific biological studies have been published for **1-(4-Bromophenyl)piperazin-2-one**, the broader class of piperazine and piperazinone derivatives is of significant interest in medicinal chemistry.

The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).<sup>[3][4]</sup> Many piperazine derivatives exhibit pharmacological activity at neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.<sup>[5]</sup> Consequently, they are investigated for a variety of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.<sup>[3][6]</sup>

The structural modifications present in **1-(4-Bromophenyl)piperazin-2-one** compared to its more studied piperazine counterpart could lead to a distinct pharmacological profile. The introduction of the carbonyl group may alter receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a novel scaffold for investigation in CNS drug discovery programs. The piperazine and its derivatives have also been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.<sup>[7]</sup>

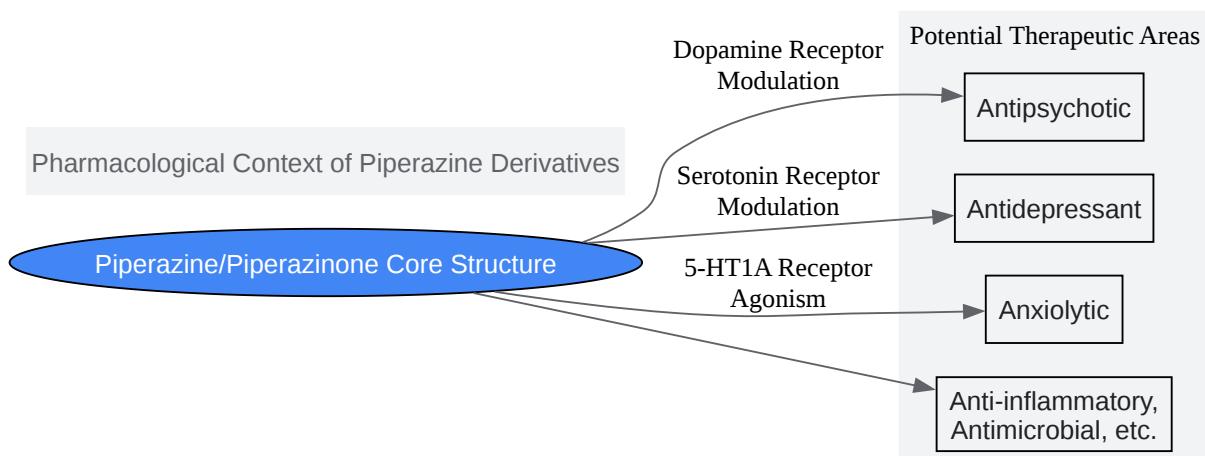
[Click to download full resolution via product page](#)

Figure 2. Established pharmacological roles of the piperazine scaffold.

## Conclusion

**1-(4-Bromophenyl)piperazin-2-one** is a sparsely characterized compound with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active agents. While basic identifiers and predicted spectral data are available for its hydrochloride salt, a comprehensive understanding of its chemical and biological properties requires further experimental investigation. The synthetic and pharmacological context provided by the broader class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile target for future research and development.

## References

- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*, 33(2), 143-162.
- Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Jilsha, G., & Manju, S. L. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. *Research Journal of Pharmacy and Technology*, 8(12), 1697-

1703.

- Choudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- García-García, A. L., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. *PharmacologyOnLine*, 1, 103-110.
- PubChemLite. (n.d.). **1-(4-bromophenyl)piperazin-2-one** hydrochloride (C<sub>10</sub>H<sub>11</sub>BrN<sub>2</sub>O).
- Thieme Chemistry, (2023). Synthesis of Piperazin-2-ones. *Synfacts*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- To cite this document: BenchChem. [Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1505875#1-4-bromophenyl-piperazin-2-one-chemical-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)